N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and the pyridine ring. The final step often involves the formation of the sulfamoyl linkage.
Preparation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Formation of Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving pyridine-3-carboxaldehyde.
Formation of Sulfamoyl Linkage: The final step involves the reaction of the intermediate with sulfamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution can be achieved using bromine in acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole, furan, or pyridine rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole ring is known to interact with DNA, while the pyridine ring can bind to protein active sites, leading to the inhibition of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide is unique due to the presence of the furan ring and the sulfamoyl linkage, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-17(22-18-21-13-5-1-2-6-15(13)27-18)14-7-8-16(26-14)28(24,25)20-11-12-4-3-9-19-10-12/h1-10,20H,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTCZEVDBMGXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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